molecular formula C12H11NO2 B6366065 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261989-10-9

5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No.: B6366065
CAS No.: 1261989-10-9
M. Wt: 201.22 g/mol
InChI Key: VXHOOQKUVRPSMY-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol is a pyridine derivative featuring a hydroxymethylphenyl substituent at the 5-position and a hydroxyl group at the 3-position of the pyridine ring. This structure confers unique physicochemical properties, including hydrogen-bonding capacity from the hydroxyl groups and aromatic π-π interactions from the phenyl ring.

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)11-5-12(15)7-13-6-11/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHOOQKUVRPSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682609
Record name 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-10-9
Record name 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of Grignard reagents to introduce the hydroxymethyl group onto the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form corresponding ethers.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Ethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological activities, such as inhibiting microbial growth or affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • 6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol: A positional isomer with the hydroxymethylphenyl group at the pyridine’s 6-position. This minor structural difference may alter solubility and biological interactions due to changes in hydrogen-bonding networks. Molecular weight: 213.28 g/mol .
  • This compound is noted in biochemical contexts .

Substituted Phenyl Derivatives

  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol: Incorporates electron-withdrawing chloro and methoxy groups, increasing lipophilicity and stability against oxidation. Molecular formula: C₁₂H₁₀ClNO₂ .
  • 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol: Fluoro and methoxy substituents enhance metabolic stability and bioavailability. Molecular formula: C₁₂H₁₀FNO₂ .
  • Molecular weight: 253.23 g/mol .

Functionalized Pyridine Derivatives

  • 4-((2-(2,4-Dinitrophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol : Contains a hydrazone moiety, enabling metal chelation and photochemical reactivity. Such derivatives are explored in coordination chemistry .
  • 3-(3-Hydroxypropyl)pyridin-4-ol : A simpler analog with a hydroxypropyl chain, offering flexibility in molecular interactions. Documented in pyridine catalogs .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-[4-(Hydroxymethyl)phenyl]pyridin-3-ol C₁₂H₁₁NO₂ 213.23 (estimated) 5-(hydroxymethylphenyl), 3-OH High polarity, hydrogen-bonding
6-(4-(Hydroxymethyl)phenyl)pyridin-3-ol C₁₂H₁₁NO₂ 213.28 6-(hydroxymethylphenyl), 3-OH Altered solubility vs. 5-isomer
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 243.67 4-Cl, 2-OCH₃, 3-OH Enhanced stability, lipophilicity
(5-(3-(Trifluoromethyl)phenyl)pyridin-3-yl)methanol C₁₃H₁₀F₃NO 253.23 3-CF₃, 3-CH₂OH Improved BBB penetration potential

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